N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a pyridine moiety, which can enhance its chemical reactivity and binding properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value . These compounds have received great attention in recent years due to their varied medicinal applications .
Mode of Action
It is known that n-(pyridin-2-yl)amides were formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions were mild and metal-free .
Biochemical Pathways
It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have a wide range of biological activities .
Pharmacokinetics
It is known that similar compounds, such as imidazole, are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
It is known that similar compounds, such as 2-(pyridin-3-yl)-1h-benzo[d]imidazoles and 2-(pyridin-3-yl)-3h-imidazo[4,5-b]pyridine derivatives, have been synthesized and shown to have antimicrobial properties .
Action Environment
It is known that the synthesis of similar compounds, such as n-(pyridin-2-yl)amides, was carried out in toluene , suggesting that the reaction environment can play a role in the formation and stability of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzimidazole intermediate.
Methoxyethoxy Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the compound’s structure, potentially enhancing its binding properties or biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential therapeutic properties could be explored for drug development.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which have various biological roles.
Uniqueness
N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its combination of a benzimidazole core and a pyridine moiety, along with the methoxyethoxy group. This unique structure could confer distinct binding properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[2-(2-methoxyethoxy)pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-7-8-24-17-13(3-2-6-18-17)10-19-16(22)12-4-5-14-15(9-12)21-11-20-14/h2-3,6,11-12H,4-5,7-10H2,1H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRRTLZTFLBCRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)CNC(=O)C2CCC3=C(C2)NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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